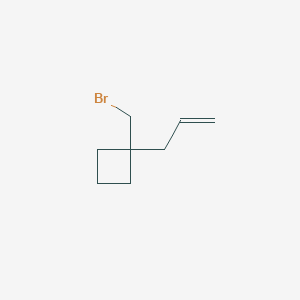
1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a bromomethyl group and a prop-2-en-1-yl group. This compound is of interest in organic chemistry due to its potential reactivity and applications in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane can be achieved through several methods:
Allylation of Cyclobutane: Starting with cyclobutane, an allylation reaction can introduce the prop-2-en-1-yl group.
Bromination: The bromomethyl group can be introduced via bromination of the corresponding methyl derivative using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions using optimized conditions to maximize yield and purity. This might include continuous flow reactors and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane can undergo various chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Addition Reactions: The prop-2-en-1-yl group can undergo addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium tert-butoxide, or other strong bases.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted cyclobutane derivatives can be formed.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alkanes or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving cyclobutane derivatives.
Medicine: Exploration as a precursor for pharmaceutical compounds.
Industry: Use in the production of polymers or other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane exerts its effects depends on the specific reaction it undergoes. For example:
Substitution Reactions: The bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Oxidation: The compound is oxidized by an oxidizing agent, leading to the formation of a carbonyl group.
Addition Reactions: The double bond in the prop-2-en-1-yl group reacts with an electrophile, leading to the addition of new atoms or groups.
Comparación Con Compuestos Similares
Similar Compounds
1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclobutane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(but-2-en-1-yl)cyclobutane: Similar structure but with a but-2-en-1-yl group instead of prop-2-en-1-yl.
1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclopentane: Similar structure but with a cyclopentane ring instead of cyclobutane.
Propiedades
Fórmula molecular |
C8H13Br |
|---|---|
Peso molecular |
189.09 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-prop-2-enylcyclobutane |
InChI |
InChI=1S/C8H13Br/c1-2-4-8(7-9)5-3-6-8/h2H,1,3-7H2 |
Clave InChI |
ZPXRGOCRUWQEHT-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(CCC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


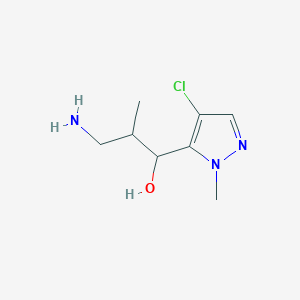
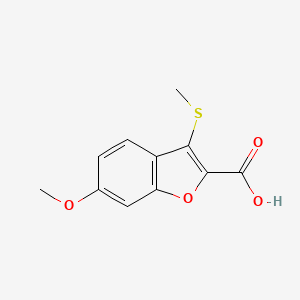
![(5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B13189619.png)
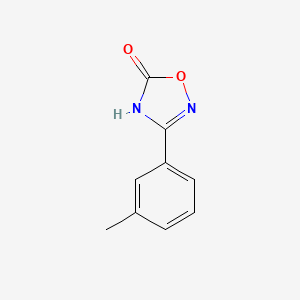
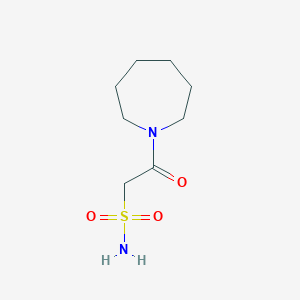

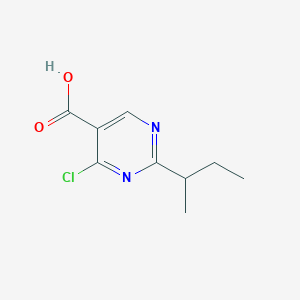
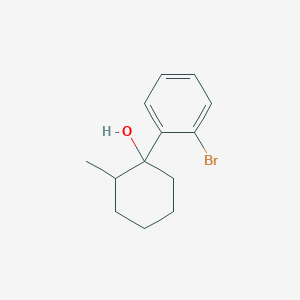
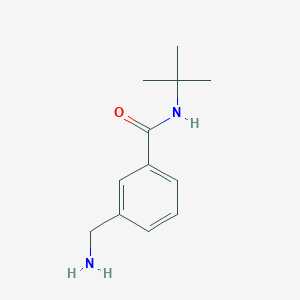
![3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13189677.png)
![Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13189686.png)
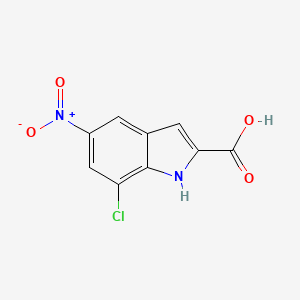
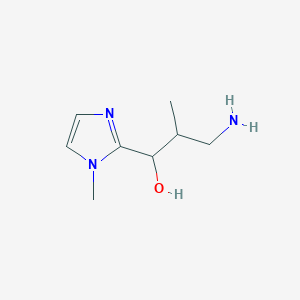
![1-[2-Amino-1-(2-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13189697.png)
